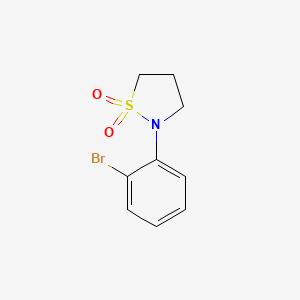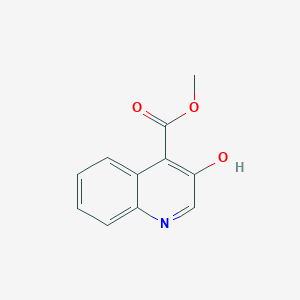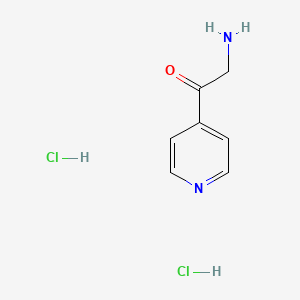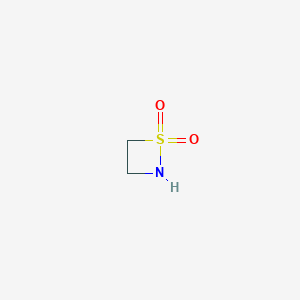
1,2-Tiazetidina 1,1-dióxido
Descripción general
Descripción
1,2-Thiazetidine 1,1-dioxide (TDO) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in various fields. TDO is a cyclic thiazoline derivative that is synthesized from 1,2-diols and isomeric thioamides. It can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a ligand in coordination chemistry. TDO has been found to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments. In
Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica de "1,2-Tiazetidina 1,1-dióxido". Si bien los resultados de la búsqueda no enumeran explícitamente seis u ocho aplicaciones únicas, proporcionan información sobre su síntesis y usos potenciales en diversas reacciones. A continuación, se presentan algunas de las aplicaciones y reacciones que involucran this compound según la información disponible:
Síntesis de péptidos β-sultam
"Ácido 1,2-tiazetidina-3-acético 1,1-dióxido" se ha utilizado en la síntesis de péptidos β-sultam. Esto implica la condensación con varios ésteres de L-aminoácidos o ésteres de dipéptidos, lo que produce péptidos β-sultam N-sililados .
Reacciones con aminoácidos y dipéptidos
También ha participado en reacciones con aminoácidos y dipéptidos. El compuesto se alquiló en N utilizando bromoacetatos y se aciló en N utilizando cloruros de acilo, fluoruros de aminoácidos protegidos o NCA de aminoácidos protegidos en N .
Potencial como análogo de sulfona
El compuesto se considera el análogo de sulfona del anillo β-lactámico. Su reactividad, que generalmente es mayor que la del sistema β-lactámico análogo, lo convierte en un candidato interesante para reemplazar el anillo β-lactámico en ciertas aplicaciones .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1,2-Thiazetidine 1,1-dioxide is amino acids and dipeptides . The compound interacts with these targets, leading to the formation of N-silylated β-sultam peptides .
Mode of Action
1,2-Thiazetidine 1,1-dioxide interacts with its targets through a process of condensation. Specifically, (RS)-2-tert-Butyldimethylsilyl-1,2-thiazetidine-3-acetic acid 1,1-dioxide, prepared from (RS)-S-benzyl-β-homocysteine, is condensed with various L-amino acid esters or dipeptide esters, yielding N-silylated β-sultam peptides . A β-sultam active ester is isolated as an intermediate in this process .
Biochemical Pathways
The biochemical pathways affected by 1,2-Thiazetidine 1,1-dioxide involve the formation of β-sultam peptides. These peptides are formed through the condensation of the compound with various L-amino acid esters or dipeptide esters
Result of Action
The primary result of the action of 1,2-Thiazetidine 1,1-dioxide is the formation of N-silylated β-sultam peptides . These peptides are formed through the condensation of the compound with various L-amino acid esters or dipeptide esters .
Action Environment
The action of 1,2-Thiazetidine 1,1-dioxide is influenced by environmental factors. For instance, the β-sultam peptides formed by the compound are sensitive to humidity, undergoing hydrolysis to form sulfonic acids . Additionally, reactions with amines result in the formation of sulfonamides . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.
Análisis Bioquímico
Biochemical Properties
1,2-Thiazetidine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed that 1,2-Thiazetidine 1,1-dioxide can be N-alkylated using bromoacetates and N-acylated using acyl chlorides or protected amino acid fluorides . These interactions lead to the formation of β-sultam peptides, which are sensitive to humidity and hydrolyze to form sulfonic acids . Additionally, reactions with amines result in the formation of sulfonamides .
Cellular Effects
1,2-Thiazetidine 1,1-dioxide has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with amino acids and dipeptides can lead to the formation of stable N-unsubstituted products . These interactions can affect cellular metabolism and gene expression, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of 1,2-Thiazetidine 1,1-dioxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can be N-alkylated and N-acylated, leading to the formation of β-sultam peptides . These peptides can interact with various enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the compound’s interaction with amino acids and dipeptides can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Thiazetidine 1,1-dioxide can change over time. The compound’s stability and degradation are important factors to consider. For instance, β-sultam peptides formed from 1,2-Thiazetidine 1,1-dioxide are sensitive to humidity and can hydrolyze to form sulfonic acids . Over time, these changes can affect the compound’s long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,2-Thiazetidine 1,1-dioxide can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of 1,2-Thiazetidine 1,1-dioxide can lead to enzyme inhibition or activation, resulting in changes in cellular metabolism and gene expression . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in animal models.
Metabolic Pathways
1,2-Thiazetidine 1,1-dioxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For instance, the compound can be N-alkylated and N-acylated, resulting in the formation of β-sultam peptides . These peptides can further interact with enzymes and proteins, affecting metabolic pathways and metabolite levels.
Transport and Distribution
The transport and distribution of 1,2-Thiazetidine 1,1-dioxide within cells and tissues are essential for understanding its biochemical effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, the formation of β-sultam peptides from 1,2-Thiazetidine 1,1-dioxide can influence its transport and distribution within cells . These interactions can affect the compound’s overall biochemical activity and function.
Subcellular Localization
The subcellular localization of 1,2-Thiazetidine 1,1-dioxide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the formation of β-sultam peptides from 1,2-Thiazetidine 1,1-dioxide can influence its subcellular localization . These peptides can be directed to specific cellular compartments, affecting the compound’s overall activity and function.
Propiedades
IUPAC Name |
thiazetidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPXXOFTVXIOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514030 | |
| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34817-61-3 | |
| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazetidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are β-sultams?
A1: β-sultams are four-membered cyclic sulfonamides formally derived from the hypothetical parent compound 1,2-thiazetidine 1,1-dioxide. These compounds are structurally analogous to β-lactams but contain a sulfur atom instead of a carbon atom at the 1-position in the ring.
Q2: How are 1,2-Thiazetidine 1,1-dioxides synthesized?
A2: Several synthetic routes have been explored for 1,2-Thiazetidine 1,1-dioxide synthesis. These include:
- Cyclization of 2-Alkylethenesulfonyl Fluorides: Reacting β-alkylethenesulfonic acid fluorides with primary amines yields 2,3-dialkyl 1,2-thiazetidine 1,1-dioxides. []
- Reactions of Sulfenes with Schiff Bases: Phenylsulfene generated from benzylsulfonyl chloride and triethylamine reacts with N-(p-substituted)-benzylidene-methylamine to give 2-methyl-4-phenyl-3-(p-substituted-phenyl)-1,2-thiazetidine 1,1-dioxide. []
- Pentafluorophenyl Sulfonates: A stereoselective one-pot synthesis utilizes heterocyclic pentafluorophenyl sulfonates, where N-O bond cleavage of isoxazolidines is followed by intramolecular cyclization. [, ]
Q3: What is the stereochemistry of 4-alkylated 1,2-Thiazetidine 1,1-dioxides?
A3: The synthesis of 4-alkylated derivatives often results in cis and trans isomers, which can be determined through ¹H-NMR and NOE difference spectroscopy. []
Q4: What are the key structural features of 1,2-Thiazetidine 1,1-dioxides?
A4: 1,2-Thiazetidine 1,1-dioxides possess a strained four-membered ring structure containing a sulfonyl group (SO2) adjacent to the nitrogen atom. The ring strain and the presence of the electron-withdrawing sulfonyl group contribute significantly to their reactivity. [, ]
Q5: How do 1,2-Thiazetidine 1,1-dioxides react with organolithium reagents?
A5: Treatment with organolithium reagents like butyllithium can induce dimerization and rearrangement, leading to the formation of six-membered heterocycles. []
Q6: Can 1,2-Thiazetidine 1,1-dioxides undergo hydrolysis?
A6: Yes, hydrolysis of 1,2-thiazetidine 1,1-dioxide can lead to two potential products: N-ethyl amino-methyl sulfonate (P1) and 2-taurine methyl ester (P2). Water-assisted hydrolysis significantly lowers the energy barriers compared to non-assisted pathways. [, ]
Q7: How do solvents influence the hydrolysis of 1,2-thiazetidine 1,1-dioxide?
A7: Solvent effects, particularly in polar solvents, can be modeled using the Polarizable Continuum Model (PCM). [, ]
Q8: What is the impact of silyl protecting groups on the reactivity of 1,2-Thiazetidine 1,1-dioxides?
A8: Silyl protecting groups can be strategically employed to control the regioselectivity of reactions. For example, N-silylated derivatives undergo acylation at C-4, while 2,3-disubstituted β-sultams are selectively silylated at C-4. [, ] The silyl group can be easily removed using tetrabutylammonium fluoride (TBAF). []
Q9: Can 1,2-Thiazetidine 1,1-dioxides undergo ring transformations?
A9: Yes, Lewis acids can induce ring transformations in 1,2-thiazetidine 1,1-dioxides. This can lead to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. []
Q10: Have computational methods been used to study 1,2-Thiazetidine 1,1-dioxides?
A10: Yes, both ab initio and density functional theory (DFT) calculations, particularly at HF/6-31G, MP2/6-31G, and B3LYP/6-31G* levels, have been employed to investigate the hydrolysis mechanism of 1,2-thiazetidine 1,1-dioxide. [, ] DFT studies have also explored the effects of water and alcohol on the alcoholysis mechanisms. []
Q11: What is known about the structure-activity relationships (SAR) of 1,2-Thiazetidine 1,1-dioxides?
A11: SAR studies are crucial to understanding the relationship between the structure of 1,2-Thiazetidine 1,1-dioxides and their biological activity. While detailed SAR data is limited in the provided research, it's understood that modifications at different positions of the ring can significantly impact their reactivity, stability, and potential biological activities. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







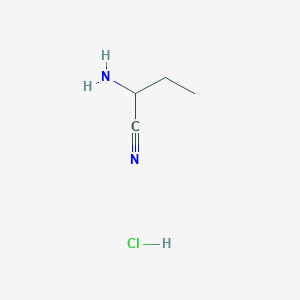
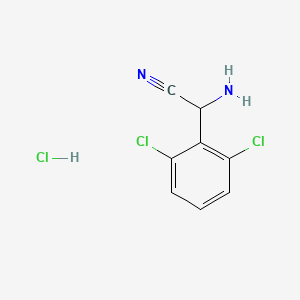
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)


